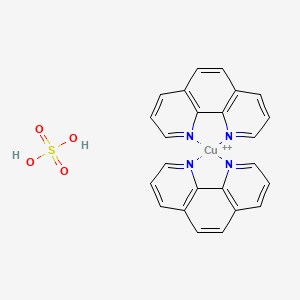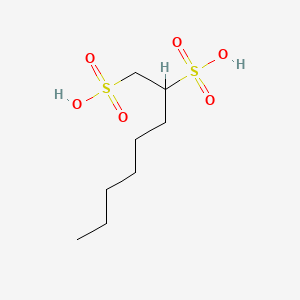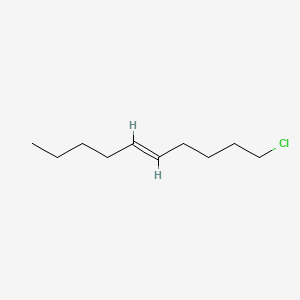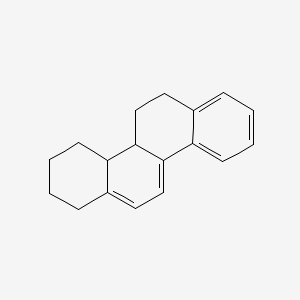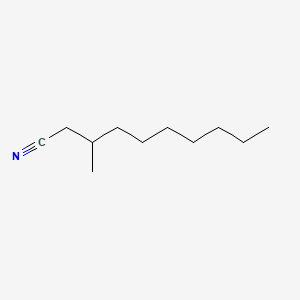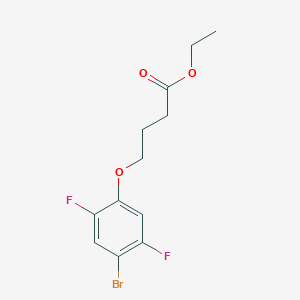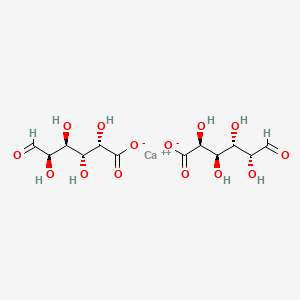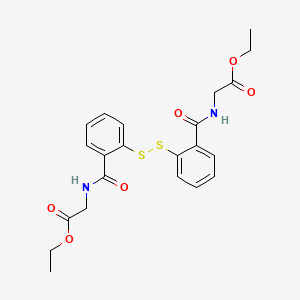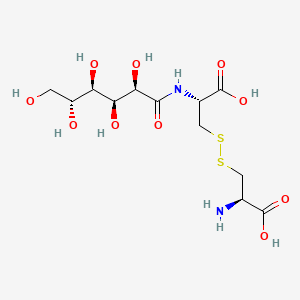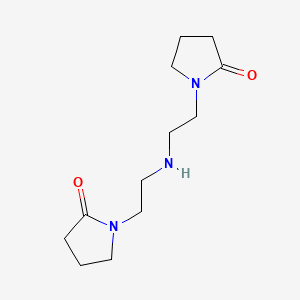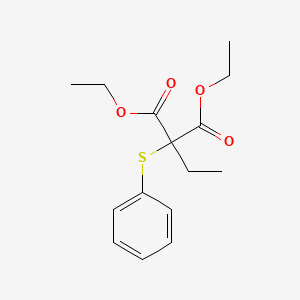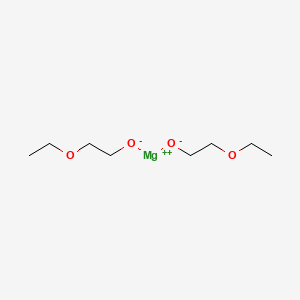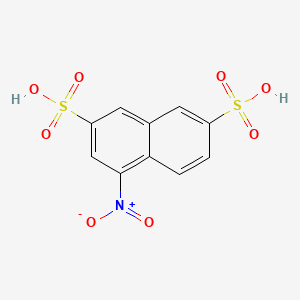
Tributyl((p-tert-butylbenzoyl)oxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl((p-tert-butylbenzoyl)oxy)stannane is an organotin compound with the molecular formula C23H40O2Sn and a molecular weight of 467.27 g/mol . This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of tributyl((p-tert-butylbenzoyl)oxy)stannane typically involves the reaction of tributyltin hydride with p-tert-butylbenzoic acid under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Tributyl((p-tert-butylbenzoyl)oxy)stannane undergoes various types of chemical reactions, including:
Reduction Reactions: This compound can act as a reducing agent in organic synthesis, particularly in radical reactions.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles.
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form different organotin oxides.
Common reagents used in these reactions include halides, selenides, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Applications De Recherche Scientifique
Tributyl((p-tert-butylbenzoyl)oxy)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and reductions.
Biology: Organotin compounds, including this one, have been studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in medicine, although their toxicity remains a significant concern.
Mécanisme D'action
The mechanism of action of tributyl((p-tert-butylbenzoyl)oxy)stannane involves the formation of tin-centered radicals, which can participate in various chemical reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .
Comparaison Avec Des Composés Similaires
Tributyl((p-tert-butylbenzoyl)oxy)stannane can be compared with other organotin compounds, such as tributyltin hydride and tributyltin chloride. These compounds share similar chemical properties but differ in their specific applications and reactivity:
Tributyltin Hydride: Commonly used as a reducing agent in organic synthesis, particularly in radical reactions.
Tributyltin Chloride: Used in the production of various organotin compounds and as a catalyst in certain chemical reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other organotin compounds.
Propriétés
Numéro CAS |
94042-69-0 |
|---|---|
Formule moléculaire |
C23H40O2Sn |
Poids moléculaire |
467.3 g/mol |
Nom IUPAC |
tributylstannyl 4-tert-butylbenzoate |
InChI |
InChI=1S/C11H14O2.3C4H9.Sn/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;3*1-3-4-2;/h4-7H,1-3H3,(H,12,13);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
YSMNPCUUJJDTNG-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=C(C=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


